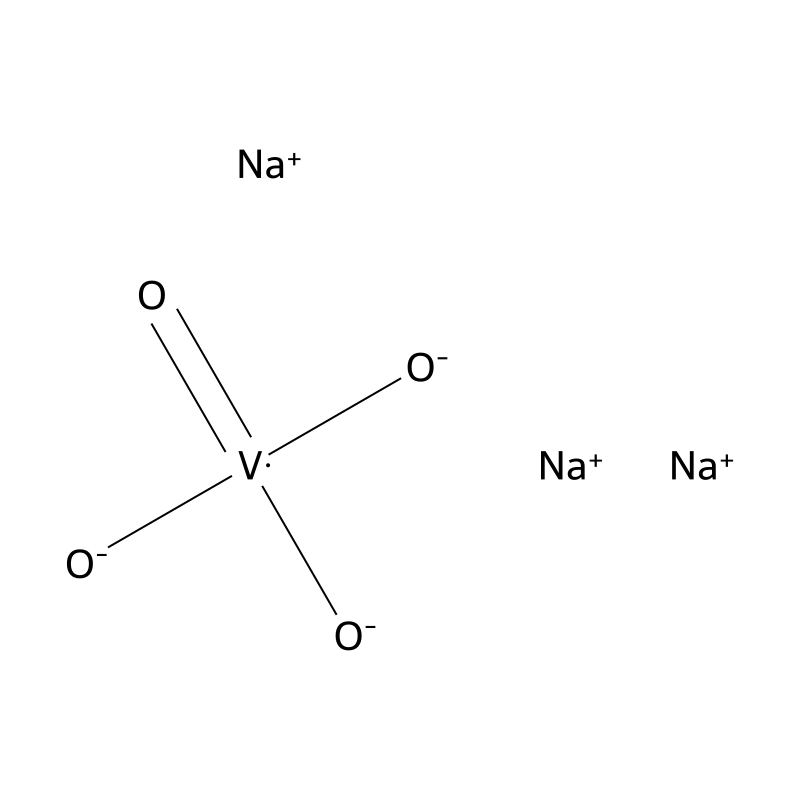

Sodium orthovanadate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile and Key Characteristics

The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.

| Property | Description |

|---|---|

| Chemical Formula | Na₃VO₄ [1] |

| Molar Mass | 183.908 g/mol [1] |

| Appearance | White, water-soluble powder [1] |

| Melting Point | 858 °C [1] |

| Solubility | 22.17 g/100 mL in water; insoluble in ethanol [1] |

| Primary Biochemical Action | Potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases [2] |

| IC₅₀ for Phosphatases | ~10 µM [2] |

| IC₅₀ for Tdp1 | 4 µM [3] |

Biological Mechanisms and Research Applications

This compound mimics phosphate, making it a powerful tool for manipulating phosphorylation-dependent signaling pathways in cells.

Phosphatase and ATPase Inhibition

As a phosphate analog, this compound acts as a competitive inhibitor for a range of enzymes [2]. Its inhibition is reversible by dilution or chelation with EDTA [1]. It is routinely used in cell lysates and kinase assays to preserve the tyrosine phosphorylation state of proteins by preventing dephosphorylation [2].

Modulation of Key Signaling Pathways

Research reveals that this compound's effects are mediated through specific signaling cascades:

- Anti-inflammatory Signaling: In LPS-stimulated macrophages, this compound inhibits protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A). This suppression leads to reduced AKT-IKKβ signaling, subsequent inhibition of NF-κB nuclear translocation, and downregulation of pro-inflammatory gene expression [4].

- Apoptosis and Cell Cycle Arrest: Studies on various cancer cell lines demonstrate that this compound induces G2/M phase cell cycle arrest by regulating levels of cyclin B1 and phosphorylated CDK1. It also triggers mitochondria-dependent apoptosis, characterized by loss of mitochondrial membrane potential and activation of caspases [5] [6].

The following diagram illustrates the signaling pathways involved in its anti-inflammatory action within LPS-stimulated immune cells:

This compound (SOV) inhibits PP1α/PP2A, suppressing AKT-IKKβ signaling and NF-κB-mediated inflammation. Adapted from [4].

Investigated Therapeutic Potential

Based on its mechanisms of action, this compound has been investigated for several therapeutic applications:

| Therapeutic Area | Proposed Mechanism & Research Context |

|---|---|

| Oncology | Overcomes sorafenib resistance in hepatocellular carcinoma (HCC) by inhibiting Na+/K+-ATPase activity and HIF-1α/HIF-2α hypoxic pathways [5]. Demonstrates efficacy against anaplastic thyroid carcinoma (ATC) by inducing G2/M arrest and apoptosis [6]. |

| Metabolic Diseases | Exhibits insulin-mimetic effects; inhibits PTP1B to promote GLUT4 translocation and lower blood glucose in diabetic rat models [4]. An organic vanadium compound (BEOV) has progressed to Phase II clinical trials for type 2 diabetes [4]. |

| Inflammatory Diseases | Suppresses pro-inflammatory gene expression by targeting the AKT-IKKβ-NF-κB axis, suggesting potential as an anti-inflammatory drug [4]. |

| Radioprotection | Investigated as a radiation mitigator, improving survival in irradiated mice by suppressing p53-mediated apoptosis [3]. |

Handling and Experimental Considerations

- Activation Protocol: For maximum phosphatase inhibition, a 2022 study notes that orthovanadate is activated by boiling and adjusting the pH to 10 to depolymerize inactive decavanadate into active monovanadate [1] [4].

- Cytotoxicity: The compound exhibits concentration- and time-dependent biological activities. Its therapeutic applications are balanced against potential cytotoxicity, which is a key focus of ongoing research [6].

- Handling: It is classified as harmful (rat oral LD₅₀ = 330 mg/kg) and requires appropriate safety measures during handling [1].

This compound remains a crucial tool for probing phosphorylation-dependent processes. Its transition into a therapeutic agent faces challenges but is supported by promising preclinical data across several disease areas.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 4. Phosphatase inhibition by this compound displays ... [pmc.ncbi.nlm.nih.gov]

- 5. overcomes sorafenib resistance of... This compound [pmc.ncbi.nlm.nih.gov]

- 6. inhibits growth and triggers apoptosis of... This compound [spandidos-publications.com]

Comprehensive Technical Guide: Sodium Orthovanadate as a Protein Tyrosine Phosphatase Inhibitor

Introduction to Sodium Orthovanadate and PTP Inhibition

This compound (Na₃VO₄) is a widely utilized broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) in biochemical and cell biology research. As a transition state analog, it mimics the phosphate group during the catalytic mechanism of phosphatases, making it particularly effective against PTPs, alkaline phosphatases, and ATPases. The compound functions as a reversible competitive inhibitor that can be counteracted by chelating agents such as EDTA or through dilution, providing researchers with control over experimental conditions [1] [2].

The significance of this compound in signal transduction research stems from its ability to preserve tyrosine phosphorylation states in cellular systems. By inhibiting PTPs, it effectively shifts the equilibrium toward phosphorylated signaling proteins, allowing researchers to study phosphorylation-dependent pathways. This property has made it invaluable for investigating growth factor signaling, immune cell activation, and oncogenic pathways where tyrosine phosphorylation plays a critical regulatory role. While newer, more specific PTP inhibitors have been developed, this compound remains a fundamental tool due to its broad efficacy and well-characterized mechanisms [1] [2] [3].

Mechanism of Action

Biochemical Mechanism of Phosphatase Inhibition

This compound exerts its inhibitory effects through transition state mimicry during the phosphatase catalytic cycle. PTPs employ a conserved catalytic mechanism involving a cysteinyl-phosphate intermediate, where the phosphorylated tyrosine substrate forms a covalent bond with the active site cysteine residue. Vanadate, adopting a trigonal bipyramidal geometry similar to the transition state of phosphate hydrolysis, binds tightly to the active site with high affinity. This stable vanadate-enzyme complex effectively blocks substrate access, preventing dephosphorylation of tyrosine residues on client proteins [1] [2].

The inhibitory activity extends beyond PTPs to include multiple enzyme classes. This compound effectively inhibits acid and alkaline phosphatases, ATPases (including Na⁺/K⁺-ATPase), phosphofructokinase, and adenylate kinase. This broad specificity stems from its ability to mimic the pentavalent transition state of phosphate groups during enzymatic reactions. Interestingly, when oxidized by hydrogen peroxide to form pervanadate, its cell permeability and inhibitory potency increase significantly, potentially through enhanced interactions with phosphatase active sites [1] [4].

Structural Basis of Inhibition

The molecular interactions underlying vanadate inhibition have been elucidated through structural studies of various phosphatases. Vanadate forms reversible coordinate-covalent bonds with active site residues, particularly the catalytic cysteine and histidine residues that would normally engage phosphate groups during substrate turnover. In PTPs, the vanadium atom coordinates with the sulfur atom of the essential cysteine residue in the PTP signature motif (I/V)HCXAGXGR(S/T)G, creating a stable complex that resists hydrolysis [5].

The inhibition is pH-dependent, with different vanadate species predominating at various pH levels. At neutral pH, orthovanadate monomers (H₂VO₄⁻) represent the primary inhibitory species, while under acidic conditions, vanadate polymerizes to form decavanadate (V₁₀O₂₈⁶⁻), which exhibits distinct biological activities including inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release and direct blockade of IP₃ receptor binding [3].

Experimental Protocols and Methodologies

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for achieving consistent and effective PTP inhibition. The following protocol ensures optimal activity:

- Prepare a 100 mM stock solution by dissolving 18.4 mg of this compound in 1 mL of ultrapure water. The solution may appear cloudy initially but will clear upon adjustment to pH 10 [4].

- Heat the solution to 95-100°C while stirring continuously until the powder completely dissolves and the solution becomes clear.

- Adjust the pH to 10.0 using HCl or NaOH to maintain the inhibitory species. At this alkaline pH, the inhibitory form (orthovanadate) predominates.

- Cool the solution to room temperature and readjust the pH to 10.0 if necessary, as pH may drift during cooling.

- Aliquot and store at -20°C for long-term storage (up to 3 months). Avoid repeated freeze-thaw cycles to maintain activity [1] [4].

For cell culture applications, filter-sterilize the solution using a 0.2 μm filter before use. The typical working concentration ranges from 10-200 μM, depending on the specific application and cell type [6] [4].

In Vitro PTP Inhibition Assay

This protocol describes a standard method for evaluating PTP inhibition in biochemical systems:

- Prepare reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, and 1 mM dithiothreitol (DTT). The EDTA chelates divalent cations that might interfere with vanadate activity.

- Dilute this compound in reaction buffer to create a concentration series (typically 1-100 μM) for IC₅₀ determination. Include a negative control without inhibitor.

- Incubate the PTP enzyme with inhibitor solutions for 10 minutes at 30°C to allow complex formation before adding substrate.

- Initiate the reaction by adding tyrosine-phosphorylated peptide substrate (e.g., 1-2 mM final concentration). Para-nitrophenyl phosphate (pNPP) can serve as a colorimetric substrate for continuous monitoring.

- Measure phosphatase activity by monitoring absorbance at 405 nm (for pNPP) for 30 minutes or by terminating the reaction with malachite green reagent for inorganic phosphate quantification [5].

For determination of kinetic parameters (Kᵢ, IC₅₀), vary both inhibitor and substrate concentrations. This compound typically exhibits competitive inhibition kinetics against phosphate groups [2].

Cell-Based Applications for Signaling Studies

To investigate PTP-dependent signaling pathways in cellular contexts:

- Serum-starve cells for 4-16 hours before experimentation to reduce basal phosphorylation levels.

- Pre-treat cells with this compound (10-100 μM) for 30-60 minutes before stimulation with growth factors or other agonists. Higher concentrations (≥100 μM) may be cytotoxic with prolonged exposure [6].

- Include controls with EDTA (1-5 mM) to reverse vanadate inhibition and confirm specificity.

- Lyse cells using RIPA buffer containing additional phosphatase inhibitors (e.g., 1-10 mM this compound, 10 mM sodium fluoride) to preserve phosphorylation states during protein extraction.

- Analyze tyrosine phosphorylation by western blotting with anti-phosphotyrosine antibodies (e.g., 4G10) or perform immunoprecipitation of specific phosphoproteins [6] [2].

For examining downstream functional effects, assess parameters such as protein synthesis rates, immediate-early gene induction, or metabolic changes depending on the research focus [6] [7].

Quantitative Data on PTP Inhibition

Enzyme Inhibition Profiles

Table 1: Inhibition of Various Enzymes by this compound

| Enzyme Target | IC₅₀ Value | Inhibition Type | Experimental System |

|---|---|---|---|

| General PTPs | 10-40 μM | Competitive, reversible | In vitro assay [2] |

| Shp2 PTP domain | 620 μM | Competitive | In vitro assay [5] |

| Alkaline phosphatase | ~10 μM | Competitive | In vitro assay [2] |

| ATPases | Variable | Non-competitive | Multiple systems [1] |

| Growth factor-stimulated protein synthesis | 40 μM | Not specified | Cell-based [6] |

Cellular and Functional Effects

Table 2: Cellular Effects of this compound Treatment

| Biological Process | Concentration Range | Effect | Experimental System |

|---|---|---|---|

| Tyrosine phosphorylation preservation | 10-100 μM | Increased pY levels | Cell lysates, cultures [2] |

| Growth factor signaling | 40-100 μM | Inhibition of protein synthesis | Cell-based [6] |

| Erythroid differentiation | 10-50 μM | Inhibition of differentiation | MEL cells [7] |

| Anti-inflammatory effects | 50-200 μM | Suppressed AKT-IKKβ signaling | RAW264.7 cells [8] |

| Apoptosis modulation | 10-100 μM | Concentration-dependent inhibition or induction | Various cancer cells [4] [2] |

Physicochemical Properties

Table 3: Chemical and Physical Properties of this compound

| Property | Specification | Notes |

|---|---|---|

| CAS Number | 13721-39-6 | - |

| Molecular Formula | Na₃O₄V | - |

| Molecular Weight | 183.91 g/mol | - |

| Solubility in Water | 8.33-10 mg/mL (45.29-54.4 mM) | May require heating, pH adjustment [4] [3] |

| Solubility in DMSO | <1 mg/mL (insoluble/slightly soluble) | - |

| Appearance | White to off-white powder | - |

| Storage Conditions | Desiccate at -20°C | Stable for up to 12 months [4] [3] |

Signaling Pathways and Biological Consequences

Key Signaling Pathways Affected by Vanadate Inhibition

This compound influences multiple signaling cascades through its effect on PTPs. The diagram below illustrates the major pathways affected:

Figure 1: Key signaling pathways modulated by this compound (SOV) through PTP inhibition. Red elements indicate inhibition or downregulation, while green elements represent activation or upregulation.

The inhibition of PTPs by this compound leads to sustained activation of receptor tyrosine kinases (RTKs) and their downstream effectors. Surprisingly, while this compound enhances activation of p42/p44 MAPK, AKT, and p70 S6 kinase pathways, it paradoxically inhibits protein synthesis and subsequent gene expression induced by growth factors. This indicates that its effects on cellular physiology involve complex regulatory mechanisms beyond simple PTP inhibition [6]. In inflammatory signaling, this compound suppresses AKT-IKKβ signaling, resulting in anti-inflammatory effects in macrophage cell lines [8].

Biological Consequences in Research Models

The physiological effects of this compound vary significantly across experimental systems:

Growth Factor Response: In fibroblast models, this compound (40-100 μM) inhibits fetal bovine serum-mediated increases in protein synthesis and subsequent induction of immediate-early genes (c-Fos, MKP-1) at the protein level. This effect is time-dependent, being most pronounced when added concurrently with growth factors [6].

Cell Differentiation: this compound inhibits inducers of erythroid differentiation (DMSO, HMBA, Na-butyrate) in murine erythroleukemia (MEL) cells at concentrations of 10-50 μM. It specifically abrogates the differentiation-associated reduction in lactate accumulation, suggesting connections between PTP activity and metabolic regulation during differentiation [7].

Inflammatory Modulation: In RAW264.7 macrophage cells, this compound (50-200 μM) exhibits anti-inflammatory properties by suppressing AKT-IKKβ signaling, subsequently reducing NF-κB activation and inflammatory cytokine production [8].

Apoptosis Regulation: The compound demonstrates context-dependent effects on cell survival, inhibiting p53-mediated apoptosis in some systems while inducing apoptosis in oral squamous cell carcinoma at similar concentrations (10-25 μM), suggesting cell-type specific outcomes [4] [2].

Research Applications and Case Studies

Signal Transduction Studies

This compound remains a fundamental tool for investigating phosphorylation-dependent signaling cascades:

Insulin Signaling Research: Studies using this compound have helped elucidate negative feedback mechanisms in insulin signaling. In murine C2C12 skeletal muscle cells, pan-PTP inhibition with this compound confirmed that PTPs function as negative regulators of insulin signaling, though individual PTP knockdowns showed compensatory mechanisms [9].

T Cell Activation Studies: Research in Jurkat T cells has revealed complex regulatory networks involving multiple PTPs (TCPTP, PTPN22, SHP1) in maintaining phosphotyrosine homeostasis and feedback regulation of TCR signaling. This compound has been instrumental in characterizing these pathways [10].

Growth Factor Pathways: Investigations of growth factor signaling have demonstrated that this compound inhibits protein synthesis despite activating elements of the MAPK and PI3K pathways, suggesting the existence of alternative regulatory mechanisms controlling translation [6].

Therapeutic Potential and Disease Modeling

Beyond basic research, this compound has shown promise in disease models:

Oncology Research: this compound inhibits proliferation and triggers apoptosis in oral squamous cell carcinoma (OSCC) in vitro, with IC₅₀ values of 10-25 μM depending on exposure duration. It also overcomes sorafenib resistance in hepatocellular carcinoma by inhibiting Na⁺/K⁺-ATPase activity and hypoxia-inducible pathways [4] [2].

Metabolic Disease: The compound improves learning and memory in an intracerebroventricular-streptozotocin rat model of Alzheimer's disease through modulation of brain insulin resistance-induced tau pathology [2].

Inflammatory Conditions: The anti-inflammatory properties of this compound, mediated through suppression of AKT-IKKβ signaling, suggest potential applications in inflammatory disease modeling [8].

Comparison with Other PTP Inhibitors

While this compound remains a popular broad-spectrum PTP inhibitor, several more selective inhibitors have been developed:

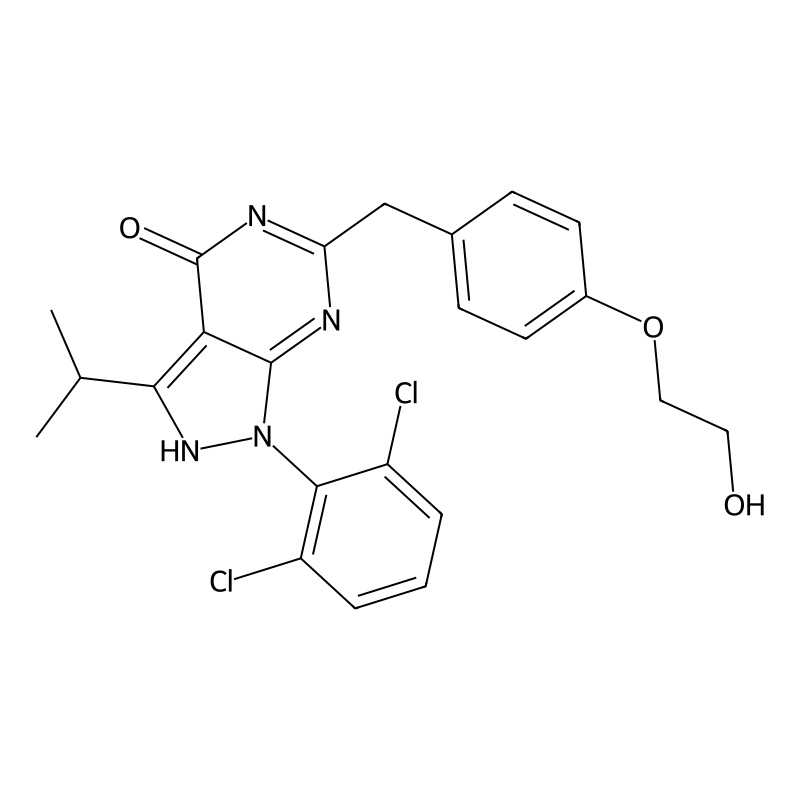

Fumosorinone (Fumos): A novel Shp2 inhibitor derived from entomogenous fungi with an IC₅₀ of 6.31 μM for Shp2, significantly more potent than this compound (IC₅₀ = 620 μM for Shp2). Fumos shows excellent selectivity for Shp2 over other PTPs and functions as a non-competitive inhibitor [5].

PHPS1 and NSC-87877: These Shp2-specific inhibitors exhibit greater selectivity than this compound, enabling more precise dissection of individual PTP functions in signaling pathways [5].

PTP1B Inhibitors: Selective PTP1B inhibitors have been developed for diabetes and obesity research, offering advantages over broad-spectrum inhibitors like this compound for target validation studies [9].

The choice between this compound and more selective inhibitors depends on the research objectives: broad-spectrum PTP inhibition for global phosphorylation studies versus targeted inhibition for specific pathway analysis.

Technical Considerations and Limitations

Researchers should be aware of several important technical considerations when using this compound:

Cytotoxicity: Long-term exposure to this compound (particularly ≥100 μM) is often cytotoxic, limiting its use in prolonged experiments. Careful dose-response studies are essential for each experimental system [6].

Specificity Issues: The broad inhibitory profile of this compound against multiple phosphatase classes and other enzymes complicates data interpretation, as observed effects may not be solely attributable to PTP inhibition [1].

Experimental Reversibility: Although inhibition is technically reversible with EDTA or dilution, complete reversal in cellular systems can be challenging, potentially affecting downstream analyses [2].

Oxidation State Considerations: The preparation method significantly impacts the inhibitory species present, with oxidation to pervanadate potentially occurring in cell culture conditions, altering potency and specificity [1] [3].

Buffer Compatibility: Divalent cations (Mg²⁺, Ca²⁺) can form complexes with vanadate, reducing its availability and inhibitory potency. Chelating agents like EDTA help mitigate this issue but may affect other cellular processes [1].

Conclusion and Future Perspectives

This compound remains a versatile and invaluable tool for investigating tyrosine phosphorylation-dependent signaling pathways despite the development of more specific PTP inhibitors. Its broad-spectrum activity, reversibility, and well-characterized mechanisms continue to make it particularly useful for initial studies and systems where multiple PTPs contribute to regulatory networks.

References

- 1. This compound [sigmaaldrich.com]

- 2. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. (for Decavanadate solution), Sodium ... orthovanadate tyrosine [abcam.com]

- 4. | CAS:13721-39-6 | Sodium | High Purity Orthovanadate PTP inhibitor [biocrick.com]

- 5. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase... [nature.com]

- 6. Growth factor-stimulated protein synthesis is inhibited by sodium ... [pubmed.ncbi.nlm.nih.gov]

- 7. The phosphatase inhibitors , orthovanadate and levamisole, inhibit ... [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatase inhibition by this compound displays ... [sciencedirect.com]

- 9. Pro-inflammatory cytokines as regulators of protein tyrosine ... [pubmed.ncbi.nlm.nih.gov]

- 10. The phosphatases TCPTP, PTPN22, and SHP1 play ... [nature.com]

Molecular Mechanism of Action in Insulin Signaling

Sodium orthovanadate (Na₃VO₄) exerts its insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), thereby increasing the phosphorylation levels of key insulin signaling proteins [1] [2]. The table below summarizes its core biochemical actions and outcomes.

| Target/Process | Action of this compound | Downstream Effect |

|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | Broad-spectrum inhibition [1] [2] | Increased tyrosine phosphorylation of insulin receptor (IR) and insulin receptor substrate (IRS) [1]. |

| PTP-1B | Specific inhibition [1] | Enhanced IR phosphorylation and signal transduction [1]. |

| PI3K/AKT Pathway | Increased phosphorylation of IRS-1, PI3K, and AKT [3] [4]. | Activation of downstream metabolic effects [3] [4]. |

| Glycogen Synthase Kinase-3 (GSK-3) | Increased expression and inactivation via AKT-mediated phosphorylation [4]. | Promotion of glycogen synthesis [4]. |

| Diacylglycerol (DAG)/Protein Kinase C (PKC) | Activation of phospholipid signaling pathways [5]. | Translocation of PKC-β from cytosol to membrane [5]. |

| GLUT4 Glucose Transporters | Increased expression in muscle cells [1]. | Enhanced glucose uptake from the blood [1]. |

Beyond the core pathway, this compound also influences other metabolic processes:

- Lipid Metabolism: It alters fatty acid composition in macrophages, increasing saturated and monounsaturated fatty acids by upregulating stearoyl-CoA desaturase (SCD), which may relate to its role in mitigating diabetic complications like atherosclerosis [1].

- Additional Enzyme Inhibition: It also inhibits other enzymes, including ATPases and acid/alkaline phosphatases, which may contribute to its full biological profile [2].

Experimental Evidence and Data

Research across various disease models has quantified the effects of this compound.

Diabetes Research

Studies in diabetic mouse models have shown that this compound significantly lowers fasting blood glucose levels.

| Study Model | Dose & Duration | Key Quantitative Outcome | Molecular Findings |

|---|---|---|---|

| Alloxan-induced diabetic mice [4] | 16, 32, 64 mg/kg; 7 days | Dose-dependent reduction in fasting blood glucose (from ~310 mg/dL to lower levels) [4]. | ↓ P85 expression; ↑ GSK-3 expression in skeletal muscle [4]. |

| ICV-STZ Rat Model (Alzheimer's) [3] | 5 & 10 mg/kg; 21 days | Improved performance in Morris Water Maze and Novel Object Recognition tests [3]. | ↑ IR, IRS-1, PI3K, AKT gene expression; ↓ GSK-3β expression; Attenuated tau pathology [3]. |

| BC3H-1 Myocytes [5] | In vitro application | Activation of DAG/PKC signaling pathways [5]. | Increased membrane DAG and translocated PKC-β from cytosol to membrane [5]. |

Alzheimer's Disease Research

In an Alzheimer's disease model, this compound's positive effects on memory were linked to the attenuation of brain insulin resistance and tau pathology [3].

Key Experimental Protocols

For researchers looking to utilize this compound, here are summaries of critical methodologies.

Activating this compound

For biochemical and crystallization studies, this compound must be activated to prevent polymerization into the less active decavanadate [6].

- Procedure:

- Dissolve this compound in MilliQ water to half the final volume.

- Adjust pH to 10 using 6M HCl in 100-200 µL aliquots (the solution will turn yellow).

- Cover and boil the solution until it becomes colorless (~15 minutes). Cool to room temperature.

- Check and re-adjust the pH to 10. Repeat the boiling and pH adjustment until the pH stabilizes at 10.

- Add MilliQ water to achieve the final volume.

- Storage: Aliquot the 250-500 mM stock solution and store at -20°C. Discard if the solution turns yellow [6].

Cell-Based Treatment (THP-1 Macrophages)

A protocol for studying the compound's effect on lipid metabolism in macrophages is outlined [1].

- Cell Culture: Grow THP-1 monocytes in RPMI-1640 medium with 10% FBS and antibiotics.

- Differentiation: Differentiate into macrophages using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.

- Treatment: Wash cells and incubate with 1 µM or 10 µM this compound (from a stock solution in PBS) for 48 hours.

- Analysis: Scrape and collect cells for subsequent analysis like fatty acid profiling via gas chromatography or gene expression via qRT-PCR [1].

Therapeutic Potential and Considerations

The therapeutic application of vanadium compounds, including this compound, is actively being explored.

- Diabetes and Beyond: Its efficacy extends to improving insulin sensitivity and showing promise in Alzheimer's disease models by addressing brain insulin resistance [3].

- Dosage and Toxicity: The therapeutic window is narrow. Human trials with vanadyl sulfate (a related compound) at 75 mg daily for 6 weeks showed efficacy without toxicity, but higher doses (300 mg) caused gastrointestinal distress [1]. Doses above 30 mg/kg/day in animal models are toxic [1].

Insulin Signaling Pathway Diagram

The following Graphviz code generates a diagram illustrating the core insulin signaling pathway modulated by this compound.

This compound inhibits PTPs, enhancing insulin signaling [1] [2] [5].

References

- 1. This compound Changes Fatty Acid Composition ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. improves learning and memory in... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) The Influence of Sodium on P85 and... Orthovanadate [academia.edu]

- 5. -like effects of Insulin on diacylglycerol-protein... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/ biochemistry -genetics-and-molecular-biology... [sciencedirect.com]

sodium orthovanadate structure and properties

Chemical Profile & Core Properties

The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.

| Property | Description / Value |

|---|---|

| Chemical Formula | Na₃VO₄ [1] [2] |

| Molar Mass | 183.908 g/mol [1] [2] |

| Appearance | White, crystalline powder [1] |

| Melting Point | 858 °C (anhydrous) [1] |

| Density | 2.16 g/cm³ [1] |

| Water Solubility | 22.17 g/100 mL [1] |

| IUPAC Name | Sodium vanadate(V) [1] |

| Structure | Tetrahedral VO₄³⁻ anion; octahedral Na⁺ cation centers in solid state [1] |

Biological Mechanisms & Key Applications

Phosphate Mimicry and Enzyme Inhibition

This compound's primary mechanism involves mimicking the phosphate (PO₄³⁻) ion due to its similar tetrahedral geometry and charge [3]. It acts as a competitive inhibitor for a range of enzymes [4]:

- Protein Tyrosine Phosphatases (PTPs): Crucial regulators of signal transduction; inhibition helps preserve protein phosphotyrosine levels in cell lysates and kinase assays [4].

- Alkaline Phosphatases (ALP) [4].

- Various ATPases, including Na+/K+-ATPase [5] [2].

This inhibition is reversible by dilution or chelation with agents like EDTA [1] [4]. The active monomeric form (orthovanadate) is obtained by boiling at high pH (~10) to depolymerize less active forms like decavanadate [1].

This compound inhibits PTPases, shifting balance towards protein phosphorylation to amplify signaling.

Research and Pre-Clinical Applications

- Cancer Research: Exhibits concentration-dependent anti-tumor effects by inducing cell cycle arrest (G2/M phase) and apoptosis in various cancer models (anaplastic thyroid carcinoma, oral squamous cell carcinoma, acute leukemia) [6] [4]. Vanadium compounds can inhibit epithelial-mesenchymal transition, potentially suppressing metastasis [7].

- Diabetes and Metabolic Studies: Known for insulin-mimetic properties - improves glucose metabolism, enhances insulin receptor phosphorylation, and reduces blood glucose levels in diabetic models [7] [8]. Modulates lipid metabolism in macrophages, relevant to diabetes-associated atherosclerosis [7].

- Radiation Protection/Mitigation: Acts as potent mitigator of radiation-induced hematopoietic syndrome. Administered post-total body irradiation in mice, it improved survival, relieved bone marrow damage, and suppressed p53-mediated apoptosis [8].

- Antimicrobial Applications: Inhibits bacterial phosphatases (BacA, UppS), disrupting peptidoglycan cell wall synthesis and causing cell death in E. coli and L. lactis [9].

- Ophthalmology Research: Lowers intraocular pressure (IOP) in primates by increasing outflow facility through trabecular meshwork, associated with cytoskeletal disruption in meshwork cells [5].

Experimental Guidelines

Sample Preparation and Handling

- Solubility: Soluble in water (22.17 g/100mL); insoluble in ethanol [1].

- Standard Stock Solution (e.g., 10-200 mM): Dissolve in water, adjust to pH 10 with NaOH, boil at 100°C for 5 minutes to depolymerize decavanadate into active monomeric form. Cool, readjust to desired pH (e.g., 7.4) with HCl. Filter sterilize (0.2 µm) [1] [5].

- Stability: Stock solutions are stable at room temperature. Working concentrations in cell culture typically range from 1-100 µM [7] [6].

Key Experimental Protocols

1. Cell-Based Studies (e.g., Anti-Proliferation Assay) [6]

- Cell Line: Human anaplastic thyroid carcinoma cells (8505C).

- Procedure: Seed cells in 96-well plates. Treat with SOV (0.5-8 µM) for 1-6 days. Add CCK-8 solution, incubate for 1 hour, measure absorbance at 450 nm.

- Outcome Metrics: Calculate IC₅₀ values; assess colony formation, cell cycle arrest, and apoptosis via flow cytometry.

2. In Vivo Studies (e.g., Xenograft Tumor Model) [6]

- Model: Female nude mice with subcutaneous 8505C tumors.

- Dosing: Once tumors reach ~4mm diameter, administer SOV (5 or 10 mg/kg in PBS) via daily intraperitoneal injection.

- Analysis: Monitor tumor growth, measure apoptosis markers (TUNEL), and assess proliferation (Ki-67 immunohistochemistry).

3. Outflow Facility Measurement in Primates [5]

- Model: Cynomolgus monkey eyes.

- Procedure: Cannulate anterior chamber, perfuse with Barány's solution to establish baseline outflow. Exchange with 1 mM SOV solution, measure facility for 60-90 minutes.

- Outcome: SOV increased outflow facility by 29.3 ± 8.8%.

General workflow for cell-based experiments using this compound to assess anti-proliferative effects.

Safety and Regulatory Information

- Toxicity: Classified as harmful. LD₅₀ (oral, rat) is 330 mg/kg [1] [2]. Intraperitoneal LD₅₀ in mice is approximately 36.3 mg/kg [8].

- Handling: Use personal protective equipment (dust mask, gloves, eyeshields) [2]. Handle in controlled environments with proper ventilation.

- Regulatory Codes: Hazard statements H302, H312, H332 [2]. Risk phrases R20/21/22 (harmful if swallowed, in contact with skin, or if inhaled) [2].

Future Outlook for 2025

Research on this compound is expected to grow, with trends pointing towards:

- Expanded Biomedical Applications: Increased exploration in targeted cancer therapies and personalized medicine [10].

- Material Science: Development of corrosion-resistant coatings and advanced materials [10].

- Sustainable Chemistry: Demand for high-purity grades and environmentally friendly formulations [10].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. | CAS#:13721-39-6 | Chemsrc this compound [chemsrc.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 5. Effect on Outflow Facility and Intraocular... This compound [pmc.ncbi.nlm.nih.gov]

- 6. inhibits growth and triggers apoptosis of... This compound [spandidos-publications.com]

- 7. This compound Changes Fatty Acid Composition ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (vanadate), a potent mitigator of ... [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of the antimicrobial activity induced by ... [sciencedirect.com]

- 10. Quick Primer | Top 5 Uses of this compound in 2025 [linkedin.com]

how does sodium orthovanadate inhibit phosphatases

Biochemical Mechanism of Inhibition

Sodium orthovanadate functions as a phosphate analogue, competitively inhibiting phosphatase enzymes by occupying their active sites. [1] [2] The table below details its primary and secondary inhibitory mechanisms.

| Mechanism Type | Description | Key Evidence |

|---|---|---|

| Primary: Molecular Mimicry | Orthovanadate ion (VO₄³⁻) structurally resembles phosphate (PO₄³⁻). It binds to enzyme active sites but does not allow catalytic turnover, acting as a reversible, competitive inhibitor. [3] [1] [2] | Inhibition is reversible by dilution or chelating agents like EDTA. [2] |

| Secondary: Metal Ion Coordination | In solution, orthovanadate can form polyvanadate species like divanadate. This form can strongly chelate essential divalent cations (Mg²⁺, Ca²⁺) at enzyme activity centers, further disrupting function. [4] [5] [6] | Quantum mechanical calculations and vibrational spectroscopy show divanadate coordination with Ca²⁺ and Mg²⁺. [4] [5] |

Scope of Phosphatase Inhibition

This compound is a broad-spectrum phosphatase inhibitor, affecting multiple enzyme classes as shown in the following experimental data.

| Phosphatase Type | Effect of this compound | Experimental Context & Key Metrics |

|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | Potent inhibitor. [3] [2] | Used to preserve global tyrosine phosphorylation states in cell lysates and kinase assays. IC₅₀ ~10 µM. [2] |

| Serine/Threonine Phosphatases | Inhibits specific enzymes (e.g., calcineurin). [7] | Mn²⁺-activated calcineurin activity was reduced to 20%; inhibition was reversed by 10 mM DTT. [7] |

| Alkaline Phosphatases (ALP) | Potent inhibitor. [4] [2] | Acts as a competitive inhibitor; linked to disruption of bacterial cell wall synthesis. [4] [2] |

| Protein Phosphatase 1α (PP1α) & 2A (PP2A) | Directly inhibits activity. [3] [8] | Reduced PP1α and PP2A activity by 95% in RAW264.7 macrophage cells. [3] |

Experimental Evidence and Biological Consequences

Inhibition of specific phosphatases by this compound produces measurable and therapeutically relevant biological effects.

Anti-inflammatory Action via NF-κB Suppression

In LPS-stimulated RAW264.7 macrophages, this compound exerted anti-inflammatory effects by selectively suppressing the AKT-IKKβ-NF-κB signaling cascade. [3] [8]

- Experimental Workflow: RAW264.7 cells were pre-treated with Na₃VO₄ (0-400 µM) for 30 minutes, then stimulated with LPS (1 µg/mL) for 24 hours. NO production was measured using Griess assay, and mRNA/protein levels were analyzed via RT-PCR and immunoblotting. [3]

- Key Findings: Treatment reduced NO release and pro-inflammatory gene expression. It suppressed p-IκBα levels and nuclear translocation of NF-κB subunits (p65, p50). [3] It directly decreased PP1α and PP2A activity by 95%, which in turn selectively suppressed AKT-mediated IKKβ signaling. [3] [8]

This pathway and the experimental approach can be visualized as follows:

Experimental workflow for studying SOV anti-inflammatory effects in macrophages.

Antimicrobial Activity via Cell Wall Disruption

This compound exhibits antimicrobial properties by targeting bacterial cell wall synthesis. [4] [5] [6]

- Experimental Workflow: Antibacterial activity tested against E. coli and Lactococcus lactis to determine Minimum Inhibitory Concentration (MIC). Morphological changes during antibacterial phases were examined using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). Mechanism was probed via quantum mechanical calculations and vibrational spectroscopy. [4] [5]

- Key Findings: MIC was determined to be 40 µM for both bacterial strains. Microscopy revealed that SOV kills bacteria by attacking cell wall growth and development while leaving the outer membrane intact. Divanadate from SOV strongly coordinates with Ca²⁺ and Mg²⁺, which are activity centers for phosphatases regulating cell wall synthesis. [4] [5] [6]

Broader Research and Therapeutic Applications

The phosphatase inhibition capability of this compound makes it a valuable tool in biological research and a candidate for therapeutic development.

- Research Applications: It is widely used in laboratories to inhibit protein tyrosine phosphatases, helping to study cell signaling pathways in cancer, diabetes, and immune responses by preserving the phosphorylated state of proteins. [1] [2]

- Therapeutic Potential: Its effects on signaling pathways underpin its investigation for treating metabolic disorders like diabetes, cancers, and inflammatory conditions such as ulcerative colitis. [1] [9]

References

- 1. Quick Primer | Top 5 Uses of this compound in 2025 [linkedin.com]

- 2. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Phosphatase inhibition by this compound displays ... [pmc.ncbi.nlm.nih.gov]

- 4. of the antimicrobial activity induced by Mechanism ... phosphatase [pubmed.ncbi.nlm.nih.gov]

- 5. of the antimicrobial activity induced by Mechanism ... phosphatase [research.nu.edu.kz]

- 6. of the Antimicrobial Activity Induced by Mechanism ... Phosphatase [papers.ssrn.com]

- 7. Serine/threonine Phosphatase Activity of Calcineurin Is ... [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatase inhibition by this compound displays ... [sciencedirect.com]

- 9. This compound protects against ulcerative colitis ... [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Key Findings

The IC50 values are derived from specific experimental methodologies. Here are the protocols for the most relevant cellular effect and viability assays.

Inhibition of Growth Factor-Stimulated Protein Synthesis (IC50: 40 µM)

This study demonstrated that sodium orthovanadate inhibits overall protein synthesis in response to growth factors [1].

- Cell Culture & Treatment: Cells were cultured and then treated with varying concentrations of this compound (0 to 100 µM) in the presence of fetal bovine serum as a growth factor source.

- Measurement of Protein Synthesis: The rate of protein synthesis was measured, likely by incorporating radiolabeled amino acids (e.g., (^{35})S-methionine) into newly synthesized proteins and quantifying the incorporated radioactivity.

- Data Analysis: The concentration of this compound that caused a 50% reduction in the growth factor-stimulated increase in protein synthesis was calculated as the IC50.

Cell Viability and Proliferation Assay (IC50: ~2-4 µM)

The following protocol is adapted from a study on anaplastic thyroid carcinoma cells, which is representative of standard viability assays [2].

- Reagents: this compound; Cell Counting Kit-8 (CCK-8); RPMI 1640 culture medium with fetal bovine serum (FBS); 96-well cell culture plates.

- Procedure:

- Cell Seeding: Human anaplastic thyroid carcinoma cells (8505C line) are seeded in 96-well plates at a density between 500 and 3,000 cells per well in 100 µL of culture medium. The density is adjusted based on the planned duration of the assay (1-6 days).

- Incubation & Treatment: After overnight incubation, the culture medium is replaced with fresh medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 4, and 8 µM). Each concentration should be tested in multiple replicate wells.

- Viability Measurement: After the treatment period (1-6 days), 10 µL of CCK-8 solution is added to each well. The plate is incubated for 1 hour at 37°C.

- Absorbance Reading: The absorbance of each well is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

- IC50 Calculation: The IC50 value after a 6-day treatment is calculated from the dose-response curve using a method such as the Reed-Muench method [2].

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound, including the IC50 values summarized above, stem from its primary mechanism: the inhibition of protein tyrosine phosphatases (PTPs) [3]. This inhibition leads to a sustained increase in protein tyrosine phosphorylation, which in turn affects multiple downstream signaling pathways. The diagram below illustrates the key mechanisms discussed in the search results.

Key signaling pathways and effects of this compound.

The complex effects on cell viability and apoptosis are highly context-dependent. The compound can be both pro-apoptotic in cancer cells and anti-apoptotic in other scenarios, as shown in the following mechanistic breakdown:

| Context | Observed Effect | Proposed Mechanism |

|---|---|---|

| Anaplastic Thyroid Cancer | Pro-apoptotic [2] | Induces G2/M cell cycle arrest, reduces mitochondrial membrane potential (Δψm), and triggers apoptosis. |

| DNA Damage (e.g., by radiation) | Anti-apoptotic [4] [5] | Suppresses caspase activation and inhibits p53's DNA-binding activity, preventing p53-mediated apoptosis. |

| Palmitate-induced Cardiomyocyte Injury | Anti-apoptotic [6] | Restores activity of the JAK2/STAT3 pro-survival signaling pathway. |

References

- 1. Growth factor-stimulated protein synthesis is inhibited by sodium ... [pubmed.ncbi.nlm.nih.gov]

- 2. inhibits growth and triggers apoptosis of... This compound [spandidos-publications.com]

- 3. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 4. This compound suppresses DNA damage-induced ... [nature.com]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. suppresses palmitate-induced cardiomyocyte... This compound [link.springer.com]

Mechanism of Action & Key Biological Activities

The table below summarizes the core mechanisms and biological effects of sodium orthovanadate.

| Mechanism of Action | Key Biological Activities | Experimental IC50/Effective Concentrations |

|---|---|---|

| Inhibits protein tyrosine phosphatases (PTPases) by acting as a transition state analog [1] [2]. | Alters phosphorylation states of proteins, modulating signal transduction [3]. | PTPase inhibition: Effective at micromolar concentrations [4]. |

| Mimics phosphate ions, forming stable trigonal bipyramidal complexes with enzyme active sites [2]. | Acts as an insulin mimetic, improving insulin sensitivity and demonstrating efficacy in diabetes models [3]. | Tdp1 inhibition: IC50 of ~4 μM [2]. |

| Can form peroxovanadate compounds in the presence of H2O2, which may have enhanced biological effects [3]. | Inhibits growth factor-stimulated protein synthesis (IC50 of 40 μM), despite activating upstream kinases like MAPK and AKT [4]. | Growth factor-stimulated protein synthesis inhibition: IC50 of 40 μM; maximal inhibition at 100 μM [4]. |

| Serves as a radiation protector and mitigator by suppressing p53-mediated apoptosis [2]. | Insulin mimetic effects: Doses of 0.1–0.7 mM kg⁻¹ d⁻¹ in animal models [3]. | |

| Demonstrates hepatoprotective effects in models of alcoholic fatty liver disease (AFLD) [5]. | Radiation mitigation: Effective in improving survival in irradiated mice [2]. |

Experimental Protocols

Preparation of Activated this compound Stock Solution

For reliable and consistent results, this compound often requires activation to prevent polymerization. The following protocol is adapted for a 500 mM, 40 mL stock solution [3].

Equipment: Calibrated pH probe, hot/stir plate, 100 mL Pyrex bottle [3].

Buffers and Reagents:

- This compound (3.6782 g)

- Millipore water

- 6 M hydrochloric acid (HCl)

- 10 M sodium hydroxide (NaOH) [3]

Procedure:

- Dissolve 3.6782 g of this compound in 20 mL of Millipore water (half the final volume) in a heat-resistant container.

- Add 6 M HCl in 100–200 μL aliquots until the solution reaches pH 10. The solution will turn yellow due to decavanadic acid formation.

- Cover the container with foil and boil on a hot/stir plate until it becomes colorless (~15 minutes). Cool to room temperature.

- Check the pH and adjust to pH 10 using 6 M HCl or 10 M NaOH.

- Repeat steps 3 and 4 until the pH stabilizes at pH 10.

- Add Millipore water to a final volume of 40 mL [3].

Storage and Stability:

- Aliquot the solution into ~1.5 mL tubes and store at -20°C.

- The solution can typically withstand 2-3 freeze-thaw cycles.

- Discard the aliquot if the solution turns yellow, indicating degradation [3].

Using this compound in Cell-Based Assays

When designing cell-based experiments, consider its potent effects on protein synthesis and phosphatase activity.

Cytotoxicity and Protein Synthesis Inhibition:

Critical Note for Phosphatase Protocols:

Research & Therapeutic Applications

The unique biological properties of this compound make it a valuable tool and investigational compound across several fields.

- Cancer Research: As a broad-spectrum PTPase inhibitor, it is used to study cell signaling pathways involved in proliferation and to enrich for glycosylation mutants in yeast [3] [1].

- Metabolic Disease Research:

- It demonstrates insulin-mimetic properties, normalizing blood glucose and lipid levels in animal models of diabetes [3].

- A 2025 preclinical study showed that SOV mitigates alcohol and alcohol plus high-fat diet-induced hepatotoxicity in rats. It improved liver enzyme levels (AST, ALT), oxidative stress markers (MDA, GSH), and other biochemical parameters [5].

- Radiation Protection: It acts as a radiation mitigator, improving survival rates and relieving bone marrow aplasia in irradiated mice, likely by suppressing p53-mediated apoptosis [2].

- Enzymology and Drug Discovery:

Handling and Regulatory Considerations

- Toxicity: this compound is toxic and should be handled in controlled environments with appropriate safety measures [1].

- Regulatory Compliance: Its handling and disposal are governed by standards from organizations like OSHA and REACH [1].

- Experimental Artifacts: Researchers should be aware that its inhibition of protein synthesis can confound the interpretation of experiments, particularly those investigating growth factors and long-term cellular responses [4].

Signaling Pathway Diagram

The DOT code below represents a simplified view of how this compound perturbs key cellular signaling pathways.

This compound inhibits PTPases and Tdp1, increasing protein phosphorylation but paradoxically inhibiting global protein synthesis.

References

- 1. Quick Primer | Top 5 Uses of Sodium in Orthovanadate 2025 [linkedin.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. sciencedirect.com/topics/biochemistry-genetics-and-molecular- biology ... [sciencedirect.com]

- 4. Growth factor-stimulated protein synthesis is inhibited by sodium ... [pubmed.ncbi.nlm.nih.gov]

- 5. (SOV) mitigates alcohol & alcohol plus... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. Protein dephosphorylation protocol | Abcam [abcam.com]

Mechanisms of p53 Inhibition by Sodium Orthovanadate

Sodium orthovanadate inhibits p53-mediated apoptosis through a dual mechanism, effectively blocking both the transcription-dependent and transcription-independent pathways of p53. The diagram below illustrates this process and the experimental workflow used to validate it.

This compound inhibits p53-mediated apoptosis via dual mechanisms.

Summary of Quantitative Experimental Data

The table below consolidates key quantitative findings from pivotal studies on this compound.

| Experimental Context | Key Findings | Dosage/Concentration | Citation |

|---|---|---|---|

| In Vitro Apoptosis Inhibition | Suppressed caspase activation; inhibited Bax conformational change & mitochondrial p53 translocation. | Not specified | [1] [2] |

| In Vivo Radioprotection (Mice) | Complete protection from 8 Gy TBI; partial protection from 12 Gy TBI. | 20 mg/kg (intraperitoneal) | [1] [3] |

| In Vivo Radiation Mitigation (Mice) | Improved 30-day survival; relieved bone marrow aplasia. | 20 mg/kg administered 15 min post-TBI | [3] |

| In Vitro Cancer Cell Cytotoxicity (ATC) | Induced apoptosis & G2/M cell cycle arrest; reduced mitochondrial membrane potential (Δψm). | IC~50~ ~2-4 µM | [4] |

Detailed Experimental Protocols

Based on the search results, here are the methodologies for key experiments validating this compound's effects.

Assessing Apoptosis and p53 DNA-Binding Activity In Vitro

This protocol is central to the findings in [2] and [5].

- Cell Line & Treatment: Use a p53-wild-type cell line (e.g., MOLT-4 human leukemic cells). Treat cells with this compound (common range: 10-100 µM) prior to or following induction of DNA damage (e.g., X-ray irradiation).

- Apoptosis Assay (Flow Cytometry): Harvest treated and control cells. Stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2] [4].

- Mitochondrial Membrane Potential (Δψm) Assessment: Incubate treated cells with the JC-1 dye. In healthy mitochondria, JC-1 forms aggregates emitting red light. In apoptotic cells, it remains in a monomeric form emitting green light. Measure the green/red fluorescence ratio by confocal microscopy or flow cytometry [4].

- Gel Shift (EMSA) & Chromatin Immunoprecipitation (ChIP):

- EMSA: Prepare nuclear extracts from treated cells. Incubate with a labeled DNA oligonucleotide containing a p53 consensus binding site. Resolve the protein-DNA complexes on a non-denaturing gel. A mobility shift indicates p53 binding, which is inhibited by vanadate pretreatment [2].

- ChIP: Cross-link proteins to DNA in cells. Lyse cells and shear DNA. Immunoprecipitate the DNA-protein complex using an anti-p53 antibody. Reverse the cross-links and purify the DNA. Use PCR to amplify known p53 target gene promoters (e.g., PUMA) to confirm reduced p53 binding [2].

Evaluating Radioprotective and Mitigative Effects In Vivo

This procedure is detailed in [3].

- Animal Model & Irradiation: Use 8-week-old female ICR mice. Subject mice to Total Body Irradiation (TBI) using an X-ray machine (e.g., 200 kVp, dose rate ~0.70 Gy/min) at sublethal (8 Gy) or lethal (12 Gy) doses.

- Drug Administration:

- For radioprotection: Administer this compound (e.g., 20 mg/kg) via intraperitoneal (ip) injection prior to TBI.

- For radiation mitigation: Administer the same dose via ip injection 15 minutes after TBI. To enhance efficacy, a regimen of a single 20 mg/kg dose followed by 5 mg/kg/day for 4 consecutive days can be tested.

- Endpoint Analysis:

- Survival Rate: Monitor and record the 30-day survival rate.

- Hematological Analysis: Collect peripheral blood at regular intervals post-TBI to analyze hemogram.

- Bone Marrow Analysis: Examine bone marrow from femurs for cellularity (aplasia) and the frequency of micronucleated erythrocytes as a marker of genotoxic damage [3].

Conflicting Evidence and Research Implications

The biological effects of this compound can be context-dependent. While the core data establishes its role as a p53 inhibitor and radioprotector, one study noted a pro-apoptotic effect in cancer cells.

- In Anaplastic Thyroid Carcinoma (ATC), this compound inhibited cell growth and induced apoptosis both in vitro and in a xenograft model [4]. This suggests that in certain cellular contexts, such as established cancer cell lines, its overall effect may shift from protective to cytotoxic, potentially through p53-independent pathways or by overriding the p53-inhibitory effect.

Key Research Implications

- Radioprotection & Mitigation: Its ability to inhibit p53-mediated apoptosis makes it a strong candidate for mitigating radiation-induced injury, particularly to the hematopoietic system [3].

- Research Reagent: When used as a protein tyrosine phosphatase inhibitor in experiments, its concurrent effect on p53 must be considered, as this may confound the interpretation of results [2].

- Therapeutic Potential: The dual mechanism of action and context-dependent effects warrant further investigation for potential applications in oncology and cytoprotection.

References

- 1. inhibits Sodium -mediated orthovanadate p 53 apoptosis [pubmed.ncbi.nlm.nih.gov]

- 2. suppresses DNA damage-induced caspase... This compound [nature.com]

- 3. This compound (vanadate), a potent mitigator of ... [pmc.ncbi.nlm.nih.gov]

- 4. inhibits growth and triggers Sodium of... orthovanadate apoptosis [spandidos-publications.com]

- 5. suppresses DNA... | Semantic Scholar this compound [semanticscholar.org]

sodium orthovanadate cell lysis protocol

Understanding Sodium Orthovanadate

This compound (Na₃VO₄) acts as a general inhibitor of protein tyrosine phosphatases (PTPs), as well as some alkaline and acid phosphatases [1]. It functions as a phosphate analog, competing with the enzyme's natural substrate. For use in cell lysis, it must be activated to prevent polymerization into less active decavanadate and requires careful handling to avoid inactivation by common buffer components [2] [3].

Activation and Stock Solution Preparation

A 500 mM stock solution is typically prepared and activated before use. The activation process through pH cycling is critical for maximum efficacy [1] [3].

| Step | Action | Key Observation |

|---|---|---|

| 1. Dissolve | Add 3.678 g Na₃VO₄ to 20 mL Millipore water [1]. | Solution is clear. |

| 2. Acidify | Add 6 M HCl in 100-200 μL aliquots to reach pH 10 [1]. | Solution turns yellow (formation of decavanadic acid) [1]. |

| 3. Boil | Cover and boil on hot plate until colorless (~15 min), then cool [1]. | Solution becomes colorless [1]. |

| 4. Adjust pH | Check pH; use HCl or NaOH to return to pH 10 [1]. | - |

| 5. Stabilize | Repeat boiling and pH adjustment until pH stabilizes at 10 [1]. | pH remains stable after cooling [1]. |

| 6. Finalize | Add water to final volume (e.g., 40 mL) [1]. | Yields 500 mM activated stock [1]. |

Storage and Stability:

- Aliquot the activated solution into ~1.5 mL tubes and store at -20°C [1].

- The solution should remain colorless. If it turns yellow, it should be discarded [1].

- Avoid more than 2-3 freeze-thaw cycles [1].

Formulating Lysis Buffer with Inhibitors

This compound is used as part of a broader phosphatase inhibitor cocktail in cell lysis buffers. A representative recipe is below [3].

Phosphatase Inhibitor Cocktail (100x)

| Component | Final Concentration | Purpose |

|---|---|---|

| This compound | 200 mM | Tyrosine phosphatase inhibitor [3] |

| Sodium Fluoride | 200 mM | Serine/threonine phosphatase inhibitor [3] |

| Sodium Molybedate | 115 mM | Phosphatase inhibitor [3] |

| Sodium Tartrate Dihydrate | 400 mM | Stabilizes vanadate [3] |

| Imidazole | 200 mM | Phosphatase inhibitor [3] |

| β-Glycerophosphate | 100 mM | Serine/threonine phosphatase inhibitor [3] |

| Sodium Pyrophosphate | 100 mM | Serine/threonine phosphatase inhibitor [3] |

Complete Cell Lysis Buffer (RIPA-type)

| Component | Final Concentration | Purpose |

|---|---|---|

| Tris•HCl, pH 7.4 | 50 mM | Buffering agent [4] |

| NaCl | 150 mM | Osmotic balance [4] |

| Triton X-100 or NP-40 | 1% | Non-ionic detergent, solubilizes membranes [4] |

| Sodium Deoxycholate | 0.5% | Ionic detergent, aids solubilization [4] |

| SDS | 0.1% | Ionic detergent, denatures proteins [4] |

| EDTA | 1 mM | Metalloprotease inhibitor [4] |

| Sodium Fluoride (NaF) | 10 mM | Serine/threonine phosphatase inhibitor [4] |

| Add Fresh | 1x | Phosphatase Inhibitor Cocktail (see above) [3] |

| Add Fresh | As directed | Protease Inhibitor Cocktail (e.g., AEBSF, Aprotinin) [5] |

Experimental Workflow for Cell Lysis

The diagram below outlines the key steps for lysing cells while preserving protein phosphorylation.

Critical Considerations for Use

- Incompatible Reagents: Be aware that EDTA (a chelating agent) and high concentrations of This compound itself can significantly inhibit common phosphatases like Calf Intestinal Alkaline Phosphatase (CIP) [2]. For example, 10 mM this compound can inhibit 10 units of CIP by 90% [2]. Plan your experimental controls accordingly.

- Lysis Buffer Choice: The optimal lysis buffer depends on your protein and experiment. RIPA buffer is harsher and good for nuclear/mitochondrial proteins, while NP-40 buffer is milder and better for preserving protein complexes [4].

- Sample Handling: Always perform lysis and subsequent steps on ice with pre-cooled buffers to minimize protein degradation and unwanted dephosphorylation [4].

Application Note: Validating Antibody Specificity

A primary application of this compound is in protocols to validate phospho-specific antibodies. The workflow involves:

- Preparing two identical lysate samples.

- Treating one sample with a phosphatase (like CIP) and the other with a control buffer.

- Comparing western blot signals. A dramatically reduced signal in the phosphatase-treated sample confirms the antibody's specificity for the phosphorylated epitope [2].

This compound is crucial here, as it is omitted from the lysis buffer for the phosphatase-treated sample to allow the enzyme to work effectively [2].

References

- 1. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 2. Protein dephosphorylation protocol | Abcam [abcam.com]

- 3. Protocols - Cell Signaling Networks [cellsignet.com]

- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 5. High-Sensitivity Detection and Quantitative Analysis of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Sodium Orthovanadate in Phosphatase Inhibition

Introduction to Sodium Orthovanadate as a Phosphatase Inhibitor

This compound (Na₃VO₄) is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases (ALP), and ATPases that functions as a phosphate analog by competing with phosphate binding sites. This compound has become an essential tool in signal transduction research, particularly for studying phosphorylation-dependent pathways, as it effectively preserves the tyrosine phosphorylation state of proteins by inhibiting dephosphorylation [1]. The mechanism of inhibition involves vanadate forming a transition state analog that closely resembles the pentavalent transition state of phosphate during phosphatase reactions, thereby effectively blocking enzyme activity [2].

This compound exhibits diverse biological effects beyond phosphatase inhibition, including impact on cell proliferation, differentiation, inflammatory responses, and antimicrobial activity, making it valuable for various research applications from basic cell biology to drug discovery [3] [4] [5]. This document provides comprehensive protocols and application notes for researchers utilizing this compound in experimental settings, with detailed methodologies and concentration guidelines for various applications.

Key Properties and Inhibitory Profile

Biochemical Characteristics

This compound (CAS 13721-39-6) has a molecular weight of 183.91 g/mol and molecular formula of Na₃O₄V. It is typically provided at ≥99% purity for research applications and acts as a competitive inhibitor that is reversible upon addition of EDTA or through dilution [1]. The inhibitor is cell-permeable, allowing for both intracellular and in vitro applications in various experimental systems.

Target Enzymes and Specificity

Table: this compound Inhibition Profile

| Enzyme Category | Specific Examples | Inhibitory Concentration (IC₅₀) | Reversibility |

|---|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | PTP1B, SH-PTP2, PTP-MEG2 | ~10 µM | EDTA-reversible |

| Alkaline Phosphatases (ALP) | TNAP, ALPI, Tissue-nonspecific ALP | ~10 µM | EDTA-reversible |

| ATPases | Plasma Membrane Ca²⁺-ATPase, Na⁺/K⁺-ATPase | Varies by enzyme | EDTA-reversible |

| Dual Specificity Phosphatases | MKP-1, MKP-3 | ~10 µM | EDTA-reversible |

This compound demonstrates broad-spectrum inhibition against numerous phosphatases while conveniently sparing protein phosphoseryl and phosphothreonyl phosphatase (PSP) activities, which are typically inhibited by fluoride and EDTA [1]. This selective inhibition profile makes it particularly valuable for specifically studying tyrosine phosphorylation pathways.

Preparation and Activation Protocols

Activation of this compound

Vanadate solutions require activation to prevent polymerization into decavanadate polyanion, which exhibits different inhibitory properties. The following protocol ensures optimal monomeric vanadate preparation for experimental use [2]:

Materials Required:

- This compound powder (CAS 13721-39-6)

- 6 M hydrochloric acid (HCl)

- 10 M sodium hydroxide (NaOH)

- Millipore water

- pH probe, calibrated

- Hot/stir plate

- Heat-resistant container (e.g., 100 mL Pyrex bottle)

Activation Procedure:

- Add this compound (3.6782 g) to Millipore water (20.0 mL, half final volume) in a heat-resistant container.

- Add 6 M HCl in 100-200 μL aliquots to reach pH 10 (solution will turn yellow due to decavanadic acid formation).

- Cover container with aluminum foil and boil on a hot/stir plate until colorless (~15 minutes), then cool to room temperature.

- Measure pH and adjust with either 6 M HCl or 10 M NaOH until solution reaches pH 10.

- Repeat steps 3-4 until pH stabilizes at pH 10.

- Add Millipore water to achieve final volume (40 mL for 500 mM stock).

Storage Conditions:

- Aliquot activated solution into ~1.5 mL Eppendorf tubes

- Store at -20°C

- Withstand 2-3 freeze-thaw cycles

- Discard if solution turns yellow (indicates polymerization)

Preparation of Pervanadate Solution

Pervanadate, a more potent tyrosine phosphatase inhibitor, can be prepared as follows [2]:

- Prepare 0.1 M this compound stock as described above

- Add 10 μL of 0.1 M this compound to 10 μL of 0.2 M hydrogen peroxide

- Incubate the yellow solution at room temperature for 15 minutes

- Add 28 μL of buffer A (20 mM HEPES-NaOH pH 7.4, 120 mM NaCl) and 2 μL catalase (10 mg/mL)

- Incubate at room temperature for 5 minutes

- Add mixture to 10 mL of buffer A for final 0.1 mM pervanadate solution

Experimental Applications and Protocols

Inhibition of Phosphatases in Cell Lysates

Purpose: To preserve protein tyrosine phosphorylation states during cell lysis and protein extraction.

Protocol:

- Prepare cell lysis buffer with freshly added this compound

- Use final concentration of 10-100 μM this compound in lysis buffer

- Add other protease inhibitors as needed (e.g., PMSF, aprotinin)

- Lyse cells on ice for 15-30 minutes

- Centrifuge at 12,000 × g for 15 minutes at 4°C

- Collect supernatant for downstream applications

Note: For phosphotyrosine preservation, include 1-2 mM this compound in all buffers during protein extraction and immunoprecipitation procedures.

Cell Treatment for Signaling Studies

Purpose: To inhibit phosphatases in live cells for studying phosphorylation-dependent signaling pathways.

Protocol:

- Prepare growth medium with appropriate this compound concentration

- Use concentration range of 10-200 μM based on application and cell type

- Treat cells for desired duration (typically 15 minutes to 24 hours)

- For inflammatory signaling inhibition: Use 10-100 μM for 1-24 hours [5]

- Remove medium, wash cells with PBS, and proceed with analysis

Antimicrobial Activity Assessment

Purpose: To evaluate bacterial growth inhibition via disruption of cell wall synthesis.

Protocol:

- Prepare this compound solutions in appropriate bacterial growth medium

- Use MIC of 40 μM for E. coli and Lactococcus lactis [4] [6]

- Inoculate with test organisms and incubate at optimal growth conditions

- Assess bacterial viability through colony counting or OD measurements

- For morphology studies: Use SEM, TEM, or AFM to examine bacterial cell walls

Concentration Guidelines for Various Applications

Table: Recommended this compound Concentrations for Research Applications

| Application | Concentration Range | Key Findings | Reference |

|---|---|---|---|

| General Phosphatase Inhibition | 10-100 μM | Effective for PTP and ALP inhibition | [1] |

| Cell Cycle Acceleration (RPE cells) | 50-200 μM | Increased cyclin A and cyclin D1 expression | [3] |

| Anti-inflammatory Effects (RAW264.7 cells) | 10-100 μM | Suppressed AKT-IKKβ signaling and NO production | [5] |

| Antimicrobial Activity | 40 μM (MIC) | Disrupted bacterial cell wall synthesis | [4] [6] |

| Protein Synthesis Inhibition | 40 μM (IC₅₀) | Inhibited growth factor-stimulated protein synthesis | [7] |

| Retinal Pigment Epithelium Studies | 50-200 μM | Improved migration, differentiation, and proliferation | [3] |

Signaling Pathways Affected by this compound

Diagram 1: Signaling Pathways Modulated by this compound. This diagram illustrates the key molecular pathways affected by this compound (SOV) treatment, highlighting its role in phosphatase inhibition and subsequent effects on inflammatory signaling and cell cycle regulation.

Anti-inflammatory Signaling Mechanism

This compound demonstrates potent anti-inflammatory effects through suppression of the AKT-IKKβ-NF-κB signaling cascade. In RAW264.7 macrophages stimulated with LPS, this compound (10-100 μM) significantly reduced:

- Nitric oxide (NO) release

- Pro-inflammatory gene expression at transcriptional level

- Nuclear translocation of NF-κB subunits

- IκBα phosphorylation and degradation

- IKKβ kinase activity

The mechanism involves direct inhibition of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A) by >95%, leading to selective suppression of AKT-IKKβ signaling and subsequent downregulation of NF-κB-mediated inflammatory gene expression [5].

Cell Cycle and Proliferation Effects

In retinal pigment epithelium (RPE) cells, this compound (50-200 μM) promotes:

- Cell cycle progression through increased cyclin A and cyclin D1 expression

- Differentiation toward enhanced contractility and motility (α-SMA expression)

- Migration activity improvement

- Reentry of contact-inhibited cells into cell cycle [3]

Troubleshooting and Optimization

Common Issues and Solutions

Problem: Variable inhibition efficiency

- Solution: Ensure proper activation of this compound before use

- Solution: Prepare fresh solutions and avoid multiple freeze-thaw cycles

Problem: Cellular toxicity at working concentrations

- Solution: Titrate concentration (start with 10-25 μM) and reduce exposure time

- Solution: Use serum-containing media to mitigate cytotoxic effects

Problem: Incomplete phosphatase inhibition

- Solution: Combine with other phosphatase inhibitors (e.g., fluoride for serine/threonine phosphatases)

- Solution: Verify solution pH and storage conditions

Cytotoxicity Considerations

This compound exhibits dose-dependent cytotoxicity with an IC₅₀ of approximately 40 μM for protein synthesis inhibition in some cell systems [7]. Long-term exposure or higher concentrations (≥100 μM) may induce:

- Inhibition of growth factor-stimulated protein synthesis

- Cell cycle arrest in sensitive cell types

- Apoptosis in cancer cell lines

Recommendation: Perform dose-response and time-course experiments for each new cell type or application to optimize efficacy while minimizing cytotoxicity.

References

- 1. | CAS 13721-39-6 | SCBT - Santa Cruz... This compound [scbt.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. The effects of sodium -induced orthovanadate ... phosphatase [pubmed.ncbi.nlm.nih.gov]

- 4. of the antimicrobial activity induced by Mechanism ... phosphatase [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatase inhibition by this compound displays ... [pubmed.ncbi.nlm.nih.gov]

- 6. of the antimicrobial activity induced by Mechanism ... phosphatase [research.nu.edu.kz]

- 7. Growth factor-stimulated protein synthesis is inhibited by sodium ... [pubmed.ncbi.nlm.nih.gov]

how to use sodium orthovanadate in western blotting

Scientific Rationale and Mechanism of Action

Protein phosphorylation, regulated by kinases and phosphatases, is a key post-translational modification. During cell lysis, phosphatases remain active and can rapidly remove phosphate groups from proteins, leading to loss of detection signal for phospho-proteins.

- Primary Target: Sodium orthovanadate (Na₃VO₄) is a potent and broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) [1] [2].

- Mechanism: It acts as a phosphate analog, forming a transition-state complex with the phosphatase enzyme that mimics the natural phosphate transfer process, thereby irreversibly inactivating the enzyme and preventing dephosphorylation of your target proteins [1].

- Specificity: While most potent against tyrosine phosphatases, it can also inhibit other enzymes like acid and alkaline phosphatases, Na+/K+ ATPase, and phosphofructokinase [1]. For comprehensive protection, it is often used with serine/threonine phosphatase inhibitors like sodium fluoride or beta-glycerophosphate [3] [2].

Preparation and Activation Protocol

A critical, often overlooked, step is the activation of this compound. The compound tends to polymerize in aqueous solution, forming less active decavanadate. The activation process involves breaking these polymers to generate the active monomeric form [3] [4].

Table: this compound Stock Solution Preparation (500 mM)

| Component/Parameter | Specification |

|---|---|

| This compound | 3.678 g (for 40 mL of 500 mM stock) [4] |

| Solvent | Millipore water (half the final volume initially) [4] |

| Target pH | 10.0 [3] [4] |

| Acid/Base for pH adjustment | 6 M HCl / 10 M NaOH [4] |

| Activation Process | Boil until colorless, cool, re-adjust pH to 10. Repeat until pH stabilizes. [3] [4] |

| Final Volume Adjustment | Add Millipore water to reach desired volume [4] |

| Storage | Aliquot and store at -20°C [3] [4] |

| Stability & Quality Control | Stable for ~3 months at -20°C; discard if solution turns yellow [3] [4] [1] |

The following workflow summarizes the activation procedure:

Usage in Lysis Buffer Formulation

This compound should be added fresh to your cell lysis buffer immediately before use. The choice of lysis buffer depends on your protein of interest.

Table: Lysis Buffer Selection and Inhibitor Usage

| Lysis Buffer | Typical Composition | Ideal for Protein Location | This compound Working Concentration |

|---|---|---|---|

| RIPA Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS [3] [5] | Whole cell extracts, Membrane-bound proteins, Nuclear proteins [3] [2] | 1 - 2.5 mM [3] [6] |

| NP-40 Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl (pH 8.0) [3] | Cytoplasmic proteins, Membrane-bound proteins, Whole cell extracts [3] | 1 - 2.5 mM [3] [6] |

| Tris-HCl Buffer | 20 mM Tris-HCl (pH 7.5) [3] | Cytoplasmic (soluble) proteins [3] | 1 - 2.5 mM [3] [6] |

Important Considerations:

- Protease Inhibitors are Essential: Always use this compound in conjunction with a cocktail of protease inhibitors (e.g., PMSF, Aprotinin, Leupeptin) to prevent general protein degradation [3] [5] [2].

- Comprehensive Phosphatase Inhibition: For proteins phosphorylated on serine or threonine residues, add inhibitors like sodium fluoride (5-10 mM) or beta-glycerophosphate (1-2 mM) [3] [2].

- Sample Preparation: Perform all lysis steps on ice or at 4°C to minimize enzyme activity and protein degradation [7] [2].

Troubleshooting and Optimization

- Low or No Signal for Phospho-Proteins: This is the primary issue this compound addresses. Ensure the inhibitor is freshly prepared and correctly activated. Using expired or non-activated stock is a common pitfall. Also, confirm you are using the recommended concentration in your lysis buffer [6].

- Multiple Bands or Smearing: While often related to protein degradation or aggregation, ensure that your phosphatase (and protease) inhibitor cocktail is added immediately to the lysis buffer upon preparation. Degradation can occur very rapidly after cell disruption [6].

- Handling and Safety: this compound is toxic. It is classified as harmful if swallowed, inhaled, or if it contacts skin [1]. Always wear appropriate personal protective equipment (PPE) and prepare solutions in a fume hood when handling the powder or adjusting pH [3].

Integrated Western Blot Protocol Snippet

Here is a concise protocol for preparing cell lysates for phospho-protein detection:

- Prepare Lysis Buffer: Chill an appropriate volume of RIPA or NP-40 buffer on ice.

- Add Inhibitors: Just before lysis, add fresh protease inhibitors and phosphatase inhibitors to the cold buffer:

- This compound to a final concentration of 1-2.5 mM.

- Sodium fluoride to a final concentration of 5-10 mM.

- Protease inhibitor cocktail or PMSF (1 mM).

- Lyse Cells: Aspirate media from cultured cells, wash once with cold PBS, and add the cold lysis buffer with inhibitors. Incubate on ice for 10-30 minutes with gentle agitation.

- Clarify Lysate: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >16,000 × g for 10 minutes at 4°C to pellet insoluble debris.

- Collect Supernatant: Transfer the clear supernatant (containing your proteins) to a new tube. Proceed with protein quantification and western blotting.

I hope these detailed application notes and protocols help you successfully detect phospho-proteins in your experiments.

References

- 1. This compound [sigmaaldrich.com]

- 2. Western Blot: The Complete Guide [antibodies.com]

- 3. Buffers and stock solutions for western | Abcam blot [abcam.com]

- 4. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot [ptglab.com]

- 6. Troubleshooting Guide | Cell Signaling Technology Western Blotting [cellsignal.com]

- 7. A Simple, Reproducible Procedure for Chemiluminescent Western ... [bio-protocol.org]

Biochemical Properties and Inhibitor Specifications

Sodium orthovanadate (Na₃VO₄) acts as a competitive inhibitor for a range of enzymes by mimicking the phosphate anion [1]. It is a white, water-soluble powder with a molecular weight of 183.91 g/mol [2] [3] [1].

The table below summarizes its key inhibitory targets and the required stock solution concentration for use in lysis buffers.

| Property | Specification |

|---|---|

| Molecular Formula | Na₃VO₄ [3] [1] [4] |

| Molecular Weight | 183.91 g/mol [3] [1] [4] |

| Solubility in Water | 22.17 g/100 mL (approx. 1.2 M) [1] |

| Primary Targets | Protein tyrosine phosphatases, Alkaline phosphatases, ATPases (e.g., Na+, K+-ATPase) [3] [1] [4] |

| Nature of Inhibition | Competitive, irreversible [3] |

| Cell Permeability | No [3] |

| Final Working Concentration in Lysis Buffer | 1 mM [5] |

| Common Stock Concentration | 0.2 M (200 mM) [6] |